molecular formula C10H10N2O2 B1433102 [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol CAS No. 1394645-03-4

[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol

Cat. No. B1433102
M. Wt: 190.2 g/mol
InChI Key: YENXGBQLAINRCW-UHFFFAOYSA-N
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Description

The compound “[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol” belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring. This ring is a five-membered aromatic ring containing one oxygen atom, two nitrogen atoms, and two carbon atoms . The compound also contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a methanol group (a methyl group bonded to a hydroxyl group).


Chemical Reactions Analysis

Oxadiazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic substitution reactions, and participate in various other organic transformations . The specific reactivity of this compound would depend on the exact positioning and nature of its substituents.

Scientific Research Applications

Photochemical Behavior

  • Photochemical behavior in methanol : Certain 1,2,4-oxadiazole derivatives, including compounds structurally related to [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol, exhibit photochemical behavior in methanol when irradiated at 254 nm. This involves photoisomerization and formation of open chain compounds through interaction with the solvent (Buscemi et al., 1988).

Antibacterial Activity

  • Antibacterial properties : Similar 1,2,4-oxadiazole derivatives have been synthesized and characterized for antibacterial activity. They have shown efficacy against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus, indicating the potential of related compounds in antibacterial applications (Rai et al., 2010).

Chemical Synthesis and Stability

  • Synthesis and stability : 1,2,4-oxadiazole derivatives have been synthesized under various conditions, offering insights into their chemical stability and reactivity. This includes investigations into the stability of amino and N-oxide tautomers, important for understanding the behavior of similar compounds in different chemical environments (Bohle & Perepichka, 2009).

Photorearrangement Reactions

  • Photorearrangement to quinoline systems : Studies on 1,2,4-oxadiazole derivatives, similar to [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol, have shown photorearrangement to quinoline systems under specific conditions, expanding the understanding of their photoreactivity and potential applications in photochemistry (Buscemi et al., 1990).

Supramolecular Architecture

  • Role in crystal packing : The crystal packing of certain 1,2,4-oxadiazole derivatives has been explored, highlighting the importance of non-covalent interactions like lone pair-π interaction and halogen bonding in their supramolecular architectures. This is crucial for understanding the material properties of related compounds (Sharma et al., 2019).

Anticonvulsant Activity

  • Potential in anticonvulsant therapy : Some 1,2,4-oxadiazole derivatives have been investigated for their anticonvulsant activities, suggesting the possibility of similar compounds being useful in this domain (Rajak et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific data, it’s difficult to provide a detailed safety profile for this compound .

Future Directions

The study of oxadiazoles is an active area of research, particularly in the field of medicinal chemistry, where these compounds are being investigated for their potential as therapeutic agents . Future research on this specific compound could involve exploring its synthesis, properties, and potential applications.

properties

IUPAC Name

[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-4-2-3-5-8(7)10-11-9(6-13)12-14-10/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENXGBQLAINRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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